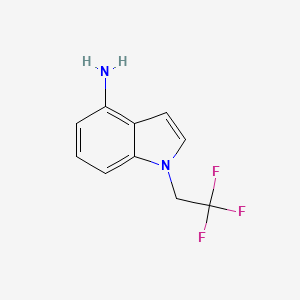

1-(2,2,2-Trifluoroethyl)indol-4-amine

説明

BenchChem offers high-quality 1-(2,2,2-Trifluoroethyl)indol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trifluoroethyl)indol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2,2,2-trifluoroethyl)indol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2/c11-10(12,13)6-15-5-4-7-8(14)2-1-3-9(7)15/h1-5H,6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDYGNBBLFTFLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2,2,2-Trifluoroethyl)indol-4-amine CAS number and identifiers

An In-depth Technical Guide to 1-(2,2,2-Trifluoroethyl)indol-4-amine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and applications of 1-(2,2,2-Trifluoroethyl)indol-4-amine and its derivatives. This molecule represents a strategic building block, combining the privileged indole scaffold with a metabolically robust trifluoroethyl group, presenting significant opportunities in the design of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for interaction with a wide range of biological targets. The strategic incorporation of fluorine-containing substituents is a well-established method to enhance key drug-like properties, such as metabolic stability, binding affinity, and lipophilicity.[3] The 2,2,2-trifluoroethyl group, in particular, is frequently employed to block metabolic degradation at the indole nitrogen and to modulate the electronic properties of the aromatic system.

1-(2,2,2-Trifluoroethyl)indol-4-amine combines these features with a reactive primary amine at the 4-position, providing a critical vector for further molecular elaboration. This makes it a highly valuable intermediate for constructing libraries of complex molecules, particularly in the development of targeted therapies like kinase inhibitors.[4][5]

Core Identifiers and Physicochemical Properties

While a specific CAS number for 1-(2,2,2-Trifluoroethyl)indol-4-amine is not prominently listed in major chemical databases, indicating its status as a niche or novel research compound, we can define its core identifiers and predict its properties. Identifiers for closely related, commercially available analogues are provided for context.

Table 1: Compound Identifiers

| Identifier | 1-(2,2,2-Trifluoroethyl)indol-4-amine (Target) | 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine[6] | 6-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine[7] |

| CAS Number | Not Available | 2127096-38-0 | 3079113-91-7 |

| Molecular Formula | C₁₀H₉F₃N₂ | C₁₀H₈F₃IN₂ | C₁₀H₈F₃IN₂ |

| Molecular Weight | 214.19 g/mol | 340.08 g/mol | 340.08 g/mol |

| InChI Key | (Predicted) | FLJNKJZRMOTSSA-UHFFFAOYSA-N | (Not Available) |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 2.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 38.9 Ų |

Proposed Synthetic Strategy

The synthesis of 1-(2,2,2-Trifluoroethyl)indol-4-amine can be logically approached through a multi-step sequence starting from a commercially available indole precursor. The key transformations are the introduction of the amino group at the C4 position and the N-alkylation with the trifluoroethyl moiety. A highly plausible route involves the nitration of indole followed by N-alkylation and subsequent reduction of the nitro group.

Causality of the Synthetic Design

The chosen pathway prioritizes robust and well-documented chemical transformations. Nitration at the 4-position of an indole derivative is a known, albeit sometimes challenging, procedure that sets the stage for the crucial amino group. The N-alkylation is best performed after the C4-functionalization is established to avoid interfering side reactions. Finally, the reduction of a nitro group to an amine is a high-yielding and clean conversion, making it the ideal final step to unmask the target functional group.

Sources

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Iodo-1-(2,2,2-trifluoroethyl)-1H-indol-4-amine | 2127096-38-0 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

Medicinal Chemistry Applications of 1-(2,2,2-Trifluoroethyl)indol-4-amine: Strategic Design of p53 Y220C Reactivators

Executive Summary

Mutations in the TP53 tumor suppressor gene are present in over 50% of human cancers, with the Y220C missense mutation accounting for approximately 1.8% of these cases[1]. The substitution of tyrosine for cysteine at position 220 creates a thermally unstable protein characterized by a deep, water-filled hydrophobic crevice, leading to unfolding and loss of DNA-binding capability at physiological temperatures[1].

Addressing this undruggable target required a highly specific structural corrector. The compound 1-(2,2,2-trifluoroethyl)indol-4-amine (and its 2-iodo synthetic precursor) has emerged as the definitive pharmacophore scaffold in this domain. It serves as the core building block for Rezatapopt (PC14586) , the first-in-class small-molecule p53 Y220C reactivator currently demonstrating efficacy in clinical trials[1],[2]. This whitepaper deconstructs the structural rationale, mechanistic pathways, and synthetic methodologies surrounding this critical medicinal chemistry building block.

Pharmacophore Deconstruction & Structural Rationale

The selection of the 1-(2,2,2-trifluoroethyl)indol-4-amine core is not arbitrary; it represents a masterclass in structure-based drug design. Every functional group on this scaffold serves a distinct, causality-driven purpose in stabilizing the mutant protein[1]:

-

The Indole Core: Indole is widely acknowledged as a "privileged structure" in drug discovery[1]. In the context of p53 Y220C, it provides a rigid, planar geometry that perfectly occupies the central cavity created by the mutation.

-

The 1-(2,2,2-Trifluoroethyl) Anchor: The Y220C mutation leaves a hydrophobic void. The highly lipophilic, electron-withdrawing trifluoroethyl group extends deeply into this pocket, displacing high-energy water molecules and locking the scaffold in place via maximized van der Waals interactions[1].

-

The 4-Amine Vector: Oriented toward the solvent-exposed region, the 4-amine serves as a critical synthetic handle. It allows for the attachment of solubilizing motifs (e.g., a 4-aminopiperidine ring) that enhance drug metabolism and pharmacokinetic (DMPK) properties without clashing with the protein backbone[1].

-

The 2-Position (Halogenated): In synthetic precursors like 2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine, the 2-iodo group enables cross-coupling with an alkyne linker. This linker is essential for reaching an adjacent subsite and establishing a favorable CH-π stacking interaction with Proline-153[1].

Mechanistic Pathway of p53 Y220C Reactivation

Figure 1: Mechanistic pathway of p53 Y220C reactivation by the trifluoroethyl-indole scaffold.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to recognize that synthesizing highly functionalized indoles requires precise control over chemoselectivity. The standard building block, 2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine , allows for sequential, orthogonal functionalization.

Protocol A: C4-Amine Functionalization via Reductive Amination

-

Objective: Alkylate the 4-amine with a cyclic ketone (e.g., N-Boc-piperidone) to install the solvent-facing moiety.

-

Causality & Logic: The 4-amino group of the electron-rich indole is nucleophilic but sterically hindered. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) in a weakly acidic environment ensures the transient imine is reduced efficiently. Crucially, STAB is mild enough to prevent the reductive dehalogenation of the sensitive 2-iodo position, preserving it for downstream coupling.

-

Step-by-Step Methodology:

-

Dissolve 2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine (1.0 eq) and the target ketone (1.2 eq) in anhydrous dichloroethane (DCE).

-

Add catalytic acetic acid to promote imine formation, followed by STAB (1.5 eq).

-

Stir at room temperature for 12 hours under a nitrogen atmosphere.

-

Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

-

-

Self-Validating System: LC-MS analysis of the organic layer must confirm the mass of the secondary amine. The isotopic signature of the iodine atom (the characteristic M/M+2 ratio) must remain intact; loss of this signature indicates over-reduction, invalidating the batch.

Protocol B: C2-Iodo Sonogashira Cross-Coupling

-

Objective: Append a terminal alkyne to the 2-position to bridge the indole core to the adjacent p53 subsite[3].

-

Causality & Logic: The 2-iodo position is highly activated for oxidative addition by Palladium(0). Diisopropylamine (i-Pr₂NH) is utilized as the base because it is sterically hindered, preventing unwanted nucleophilic attack on the alkyne or the trifluoroethyl moiety, while effectively neutralizing the hydroiodic acid byproduct[3]. DMSO is selected as the solvent due to its ability to dissolve the polar indole intermediate and stabilize the Pd transition states[3].

-

Step-by-Step Methodology:

-

To a solution of the C4-alkylated 2-iodo-1-(2,2,2-trifluoroethyl)indol-4-amine (1.0 eq) in degassed DMSO, add i-Pr₂NH (3.0 eq)[3].

-

Add the terminal alkyne (1.5 eq), followed by CuI (1.0 eq) and a Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[3].

-

Stir the reaction mixture at room temperature to 50 °C until complete consumption of the aryl iodide is observed.

-

Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography.

-

-

Self-Validating System: The reaction's success is self-validated by TLC monitoring: the product will exhibit intense fluorescence under 254 nm UV light due to the highly extended conjugated π-system formed by the alkyne-indole linkage. Disappearance of the non-fluorescent starting material confirms complete conversion.

Synthetic Workflow Visualization

Figure 2: Two-step synthetic workflow utilizing the indole building block for API generation.

Quantitative SAR Data & Clinical Translation

The evolution of p53 Y220C reactivators demonstrates a clear trajectory of optimization. Early scaffolds like carbazoles and iodophenols provided initial proof-of-concept but lacked the potency required for clinical translation. The introduction of the 1-(2,2,2-trifluoroethyl)indol-4-amine scaffold marked a breakthrough, driving binding affinities from the micromolar into the nanomolar range[1].

Table 1: Evolution of p53 Y220C Reactivators

| Scaffold / Compound | Key Structural Feature | Binding Efficacy (SC₁₅₀ / K_d) | Clinical Status |

| PhiKan83 | Carbazole core | 37.2 μM[1] | Tool compound |

| PK1596 | Iodophenol core | 1.6 μM[1] | Preclinical |

| Early Indole (Cmpd 1) | Unsubstituted Indole | Sub-micromolar[1] | Lead Generation |

| Rezatapopt (PC14586) | 1-(2,2,2-Trifluoroethyl)indol-4-amine | Nanomolar[2] | Phase 1/2 Clinical Trials[2] |

By stabilizing the p53 protein structure in the wild-type conformation, Rezatapopt restores p53 tumor suppressor functions[1]. In Phase 1/2 clinical trials, this compound has demonstrated a favorable safety profile and single-agent efficacy in heavily pretreated patients with various TP53 Y220C mutant solid tumors[1],[2].

References

-

[3] WO2021061643A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION. Google Patents. URL:

-

[1] Discovery of Rezatapopt (PC14586), a First-in-Class, Small-Molecule Reactivator of p53 Y220C Mutant in Development. ACS Medicinal Chemistry Letters. URL:[Link]

-

[2] First-in-human study of PC14586, a small molecule structural corrector of Y220C mutant p53, in patients with advanced solid tumors harboring a TP53 Y220C mutation. Journal of Clinical Oncology. URL:[Link]

Sources

The Strategic Role of the Trifluoroethyl Group (-CH2CF3) in Modulating Indole Lipophilicity: A Technical Guide

Executive Briefing

The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for countless therapeutics ranging from antimigraine triptans to target-specific epigenetic inhibitors. As drug discovery programs increasingly rely on late-stage functionalization to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, the 2,2,2-trifluoroethyl group (-CH₂CF₃) has emerged as a critical vector for structural refinement.

Unlike the simple trifluoromethyl (-CF₃) group, the -CH₂CF₃ motif introduces a methylene spacer that subtly insulates the aromatic core from extreme electron withdrawal while profoundly altering the molecule's lipophilicity (LogP/LogD) and conformational landscape. This guide provides an in-depth mechanistic analysis of how trifluoroethylation impacts indole lipophilicity, supported by self-validating synthetic protocols and real-world clinical case studies.

The Physicochemical Paradox of Aliphatic Fluorination

The assumption that "adding fluorine always increases lipophilicity" is a dangerous oversimplification in modern drug design. As demonstrated by1 [1], aliphatic fluorination follows a non-linear "checkmark" trajectory regarding partition coefficients.

When modifying an alkyl chain attached to an indole core, the introduction of a single fluorine atom (e.g., converting an ethyl group to a 2-fluoroethyl group) typically decreases LogP. This occurs because the highly polar C–F bond introduces a strong dipole moment and hydrogen-bond acceptor capacity, which enhances aqueous solvation.

However, as fluorination progresses to the fully saturated -CH₂CF₃ state, the physicochemical dynamics invert. The massive expansion of the hydrophobic surface area (molecular volume) provided by the three fluorine atoms overcompensates for the dipole penalty. Furthermore, the tightly held electron cloud of the -CF₃ terminus reduces overall molecular polarizability. The net result is a significant lipophilic surge compared to both the unfluorinated ethyl parent and the partially fluorinated intermediates.

Logic pathway: How the -CH2CF3 group alters indole lipophilicity and ADME properties.

Quantitative Lipophilicity Profiling

To translate these principles into actionable data, we must look at the relative LogP shifts when appending various aliphatic chains to the indole C3 position. The table below synthesizes the consensus quantitative structure-property relationship (QSPR) data for these substitutions.

| Compound Scaffold | Substituent at C3 | Predicted/Measured LogP | ΔLogP (vs. -H) | Mechanistic Driver |

| Indole | -H | 2.14 | 0.00 | Baseline aromatic system. |

| 3-Methylindole | -CH₃ | 2.60 | +0.46 | Standard hydrophobic volume increase. |

| 3-Ethylindole | -CH₂CH₃ | 3.10 | +0.96 | Aliphatic chain extension. |

| 3-(2-Fluoroethyl)indole | -CH₂CH₂F | ~2.80 | +0.66 | C-F dipole penalty reduces lipophilicity relative to ethyl. |

| 3-(2,2,2-Trifluoroethyl)indole | -CH₂CF₃ | ~3.40 | +1.26 | Massive volume expansion of -CF₃ dominates the calculation. |

Data Summary: The -CH₂CF₃ group imparts a higher lipophilic burden than a standard ethyl group, making it a powerful tool for driving compounds into lipid-rich target pockets, albeit at the risk of increasing nonspecific binding.

Synthetic Architecture: Direct C3-Trifluoroethylation

The Causality of Reagent Selection: Traditional alkylation using 2,2,2-trifluoroethyl iodide (CF₃CH₂I) is notoriously inefficient. The strong electron-withdrawing nature of the -CF₃ group induces severe dipole-dipole repulsion in the transition state of standard Sₙ2 displacements, drastically raising the activation energy barrier.

To circumvent this kinetic bottleneck, modern protocols utilize hypervalent iodine reagents. As developed by the 2 [2], the use of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate allows for rapid, transition-metal-free C3-selective trifluoroethylation. The exceptional leaving group ability of mesityl iodide bypasses the Sₙ2 transition state penalty.

Self-validating workflow for the metal-free C3-trifluoroethylation of indoles.

Step-by-Step Self-Validating Protocol

-

System Preparation: In an oven-dried 10 mL vial under N₂ atmosphere, dissolve the target indole (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 2.5 mL).

-

Base Addition: Add 2,6-di-tert-butylpyridine (1.0 mmol, 2.0 equiv).

-

Mechanistic Rationale: The base is strictly required to scavenge the highly acidic trifluoromethanesulfonic acid (triflic acid) generated during the reaction. Without it, the indole core will undergo rapid acid-catalyzed dimerization/polymerization. A sterically hindered base is chosen to prevent competitive N-alkylation of the base itself.

-

-

Electrophile Introduction: Add 2,2,2-trifluoroethyl(mesityl)-iodonium triflate (0.6 mmol, 1.2 equiv) in one portion. Stir at room temperature.

-

In-Process Analytical Checkpoint (1-2 hours): Withdraw a 50 µL aliquot, dilute in 0.5 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

-

Validation: The reaction is complete when the sharp singlet of the iodonium reagent (approx. -60 ppm) is entirely replaced by the triplet/multiplet of the C3-CH₂CF₃ product (typically -65 to -70 ppm).

-

-

Quench and Extraction: Dilute the mixture with ethyl acetate (20 mL) and quench with saturated aqueous NaHCO₃ (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 3-(2,2,2-trifluoroethyl)indole.

Clinical Translation Case Study: EZH2 Inhibitor CPI-1205

The theoretical lipophilicity models of the -CH₂CF₃ group directly translate to in vivo pharmacokinetic behavior. A premier example is the development of the EZH2 inhibitor 3 [3].

During the optimization of this indole-based clinical candidate, medicinal chemists appended various fluorinated motifs to a piperidine ring attached to the indole core. The goal was to attenuate the basicity of the piperidine nitrogen while maintaining target engagement.

When the researchers installed a -CH₂CF₃ group (Compound 13 in the study), the resulting compound exhibited a significant increase in calculated LogP (cLogP). Mechanistically, this lipophilic surge had profound ADME consequences:

-

Plasma Protein Binding (PPB): The highly hydrophobic surface of the -CF₃ terminus drove non-specific hydrophobic interactions with serum albumin, resulting in >97% PPB in murine models.

-

Microsomal Clearance: The elevated lipophilicity increased the affinity of the molecule for hepatic cytochrome P450 enzymes, leading to higher in vitro intrinsic clearance (>100 μL/min/mg protein) compared to less lipophilic, non-fluorinated analogues.

This case study perfectly encapsulates the dual-edged nature of trifluoroethylation: it is an exceptional tool for optimizing target binding and cellular permeability via lipophilicity enhancement, but it requires careful monitoring to prevent excessive metabolic clearance driven by that very same lipophilicity.

References

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry - ACS Publications (2020). 1

-

Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications - RSC Publishing (2015). 2

-

2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2... Journal of Medicinal Chemistry - ACS Publications (2016). 3

Sources

Structural Analysis and Mechanistic Determinants of pKa

Title: pKa Profiling of 1-(2,2,2-Trifluoroethyl)indol-4-amine: Mechanistic Insights and Experimental Protocols for Drug Discovery

Executive Summary Fluorinated indoles have emerged as privileged scaffolds in modern medicinal chemistry, playing critical roles in the design of targeted oncological therapies, such as compounds targeting the Y220C mutant of p53[1]. The introduction of a 2,2,2-trifluoroethyl group at the N1 position of an indolamine framework fundamentally alters the molecule's physicochemical profile. This technical guide provides a rigorous analysis of the acid-base dissociation constant (pKa) of 1-(2,2,2-Trifluoroethyl)indol-4-amine, exploring the causality behind its attenuated basicity and detailing a self-validating experimental protocol for precise pKa determination.

The basicity of an arylamine is dictated by the thermodynamic stability of its protonated conjugate acid, which relies entirely on the availability of the nitrogen lone pair. In 1-(2,2,2-Trifluoroethyl)indol-4-amine, the pKa is governed by two competing electronic pathways:

-

The Indole Core (+R Effect): In a baseline molecule like 4-aminoindole, the electron-rich pyrrole ring donates electron density into the benzene ring via resonance (+R). This stabilizes the protonated ammonium species, giving 4-aminoindole a conjugate acid pKa of approximately 5.2, making it slightly more basic than a standard aniline (pKa 4.6)[2].

-

The N-Trifluoroethyl Substituent (-I Effect): Alkylation of the indole nitrogen with a 2,2,2-trifluoroethyl group (-CH₂CF₃) introduces a powerful inductive electron-withdrawing effect (-I)[3]. Because the CF₃ moiety is highly electronegative, it pulls electron density away from the indole π -system through the σ -framework. This inductive pull reduces the electron density at the C4 position, rendering the lone pair on the 4-amino group significantly less available for protonation.

-

Absence of Acidic pKa: The unsubstituted indole N-H typically exhibits a very weak acidic pKa of ~16.2. However, because the N1 position is alkylated in this compound, it lacks an acidic proton. The 4-amino group is the sole ionizable center at physiological pH.

Consequently, the strong -I effect of the trifluoroethyl group suppresses the basicity of the 4-amino group, lowering the predicted pKa of its conjugate acid to an estimated range of 3.80 – 4.20 .

Electronic effects governing the pKa of 1-(2,2,2-Trifluoroethyl)indol-4-amine.

Quantitative pKa Profiling

To accurately contextualize the basicity of 1-(2,2,2-Trifluoroethyl)indol-4-amine, we must compare it against relevant structural analogs. The table below summarizes how specific substitutions shift the electron density and alter the pKa.

Table 1: Comparative pKa Values of Arylamines and Indolamines

| Compound | Conjugate Acid pKa | Primary Electronic Effect on 4-Amino Group |

| Aniline | 4.60[4] | Baseline (Phenyl ring resonance delocalization) |

| 4-Aminoindole | ~5.20 | Electron-donating (+R) from the pyrrole ring |

| 1-Methylindol-4-amine | 5.04 ± 0.10[5] | Weak electron-donating (+I) from the methyl group |

| 1-(2,2,2-Trifluoroethyl)indol-4-amine | 3.80 - 4.20 (Est.) | Strong electron-withdrawing (-I) from the CF₃ group |

Experimental Protocols: Self-Validating UV-Metric Titration

Causality of Method Selection: Standard potentiometric titration is highly susceptible to electrode error at the extremes of the pH scale (pH < 4.0) and requires high compound concentrations. Because 1-(2,2,2-Trifluoroethyl)indol-4-amine possesses both a low pKa and high lipophilicity (poor aqueous solubility), UV-metric titration is the mandatory analytical choice. The protonation of the 4-amino group disrupts its resonance with the indole chromophore, yielding a distinct, measurable shift in the UV absorbance spectrum.

Self-validating UV-metric titration workflow for low-solubility arylamines.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the compound in LC-MS grade DMSO to create a 10 mM stock. Critical constraint: The final DMSO concentration in the assay must not exceed 1% v/v to prevent cosolvent-induced dielectric constant shifts, which artificially inflate the apparent pKa.

-

Buffer System Setup: Prepare a multi-component universal buffer (e.g., Britton-Robinson buffer) spanning pH 1.5 to 7.0. Adjust the ionic strength to exactly 0.15 M using KCl to mimic physiological blood plasma conditions.

-

Titration Execution:

-

Dispense 1 mL of the buffer solutions into UV-transparent quartz cuvettes.

-

Spike each cuvette with 10 µL of the compound stock (final concentration ~100 µM).

-

Record the exact pH of each solution using a micro-pH electrode calibrated at 25.0 ± 0.1 °C.

-

-

Spectral Acquisition: Measure the UV absorbance spectra from 220 nm to 350 nm for each pH point. Identify the isosbestic point (where absorbance is independent of pH) and the wavelength of maximum variance ( λmax ).

-

Data Analysis: Plot the absorbance at λmax against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression (Target Factor Analysis) to derive the precise pKa.

-

Self-Validation System: To ensure the integrity of the protocol, run a reference standard of Aniline (known pKa 4.60) alongside the test compound[4]. Validation Rule: If the experimentally derived pKa of the aniline standard deviates by >0.05 units from 4.60, the system is compromised. The operator must recalibrate the pH electrode and verify the ionic strength of the buffer before trusting the data for the fluorinated indole.

Implications for Drug Development (ADME)

The attenuated basicity of 1-(2,2,2-Trifluoroethyl)indol-4-amine has profound implications for pharmacokinetics. At physiological pH (7.4), the 4-amino group (pKa ~4.0) will be >99.9% unprotonated (neutral) .

This overwhelming fraction of neutral species, combined with the highly lipophilic trifluoroethyl group, significantly enhances passive membrane permeability and blood-brain barrier (BBB) penetration. However, the lack of a charged ammonium center at intestinal pH (pH 5.5 - 7.0) drastically reduces aqueous thermodynamic solubility. Drug development professionals utilizing this scaffold must proactively implement formulation strategies—such as amorphous solid dispersions (ASDs) or lipid-based delivery systems—to rescue oral bioavailability.

References

- WO2022213975A1 - Composés ciblant le mutant y220c de p53 - Google Patents Source: Google Patents URL

- N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction Source: ResearchGate URL

- 1-METHYL-1H-INDOL-4-AMINE | 85696-95-3 Source: ChemicalBook URL

- 5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL

- pKa of Aniline Source: vCalc URL

Sources

Navigating the Metabolic Maze: A Technical Guide to the Stability of 1-(2,2,2-Trifluoroethyl)indol-4-amine Scaffolds

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A promising candidate can falter if it is too rapidly metabolized by the body's enzymatic machinery, leading to a short duration of action and the formation of potentially toxic byproducts. This guide, intended for researchers, scientists, and drug development professionals, delves into the metabolic stability of a particularly promising scaffold: 1-(2,2,2-trifluoroethyl)indol-4-amine. We will explore the inherent properties of this scaffold that contribute to its metabolic profile, the experimental methodologies used to assess its stability, and strategies for its optimization.

The Strategic Advantage of the Trifluoroethyl Group

The incorporation of a 1-(2,2,2-trifluoroethyl) group onto the indole-4-amine core is a deliberate and strategic choice in medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing the metabolic stability of drug candidates.[1][2][3] This enhancement is largely due to the high bond energy of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes, especially the cytochrome P450 (CYP) superfamily, compared to a carbon-hydrogen (C-H) bond.[1] By strategically placing a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, a concept often referred to as "metabolic switching."[1][3] This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][3]

Understanding the Metabolic Landscape of Indoleamines

The indole nucleus is a common feature in many biologically active compounds. However, it is also susceptible to metabolism by various enzymes. The metabolism of tryptophan, an essential amino acid containing an indole ring, branches into three main pathways: the serotonin pathway, the kynurenine pathway, and the indole pathway.[4][5] A significant portion of dietary tryptophan is metabolized by gut microbiota into indole and its derivatives.[4]

The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP) enzymes, which are predominantly found in the liver.[6] These enzymes catalyze a variety of oxidative reactions.[6] For the indole ring, metabolism often occurs via oxidation. Human cytochrome P450 enzymes, particularly P450 2A6, 2C19, and 2E1, are known to oxidize indole to various products, including indoxyl (3-hydroxyindole), oxindole, isatin, and 6-hydroxyindole.[7][8] Further oxidation and dimerization can lead to the formation of indigoid pigments.[7][8] Additionally, indoline, a related structure, can be aromatized to indole by CYP enzymes, with CYP3A4 showing the highest activity.[9]

The introduction of the trifluoroethyl group at the 1-position of the indole ring is anticipated to significantly alter this metabolic profile. This substitution can sterically hinder the approach of metabolizing enzymes and, more importantly, the strong electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, making it less susceptible to oxidative attack.[2]

Assessing Metabolic Stability: In Vitro Methodologies

To empirically determine the metabolic stability of 1-(2,2,2-trifluoroethyl)indol-4-amine scaffolds, a series of well-established in vitro assays are employed. These assays are crucial in early drug discovery for ranking compounds and predicting their in vivo behavior.[10][11] The most common systems are liver microsomes and hepatocytes.[11][12]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in CYP enzymes.[12] These assays primarily assess Phase I metabolism.[13] The general workflow involves incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) and monitoring the disappearance of the parent compound over time.[11]

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation: A reaction mixture is prepared containing liver microsomes (from human or other species) and a buffer solution.

-

Pre-incubation: The reaction mixture is pre-incubated at 37°C to equilibrate the temperature.

-

Initiation: The reaction is initiated by adding the test compound and the cofactor, NADPH.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile) to precipitate the proteins.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10][11]

The data from this assay are used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[10]

Caption: Workflow of a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes, or liver cells, provide a more comprehensive assessment of metabolism as they contain both Phase I and Phase II enzymes.[13] This allows for the evaluation of the overall cellular metabolism of a test compound.[13]

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Preparation: Cryopreserved or fresh hepatocytes are thawed and prepared in a suitable incubation medium.

-

Incubation: The test compound is added to the hepatocyte suspension and incubated at 37°C in a shaking water bath.

-

Sampling: Aliquots of the cell suspension are taken at various time points.

-

Termination: The metabolic activity in the samples is stopped by adding a quenching solution.

-

Quantification: Similar to the microsomal assay, the concentration of the parent compound is determined by LC-MS/MS analysis.

The data from hepatocyte assays can also be used to predict human hepatic blood clearance and maximum achievable bioavailability.[10]

Interpreting the Data: Key Parameters

The primary outputs from these in vitro stability assays are quantitative measures of a compound's metabolic fate.

| Parameter | Description | Significance |

| Half-life (t½) | The time it takes for the concentration of the parent compound to be reduced by half. | A longer half-life generally indicates greater metabolic stability. |

| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[10] | A lower intrinsic clearance value signifies better metabolic stability. |

By comparing the t½ and CLint values of 1-(2,2,2-trifluoroethyl)indol-4-amine analogs with their non-fluorinated counterparts, a clear structure-activity relationship (SAR) for metabolic stability can be established.

The Path Forward: Optimization and Drug Development

The insights gained from metabolic stability studies are invaluable for guiding the optimization of lead compounds. If a 1-(2,2,2-trifluoroethyl)indol-4-amine scaffold demonstrates high metabolic stability, it represents a significant step towards developing a viable drug candidate. Should metabolic liabilities be identified, further structural modifications can be explored. The strategic placement of the trifluoroethyl group is a testament to the power of rational drug design in overcoming the metabolic hurdles inherent in drug development.

This in-depth understanding of the metabolic stability of 1-(2,2,2-trifluoroethyl)indol-4-amine scaffolds empowers researchers to make more informed decisions, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Choe, J. Y., Liu, C., & Hollenberg, P. F. (2007). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 35(8), 1437-1444. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 125-142). Springer, New York, NY. [Link]

-

Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. [Link]

-

IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]

-

Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137-143. [Link]

-

Gao, K., Liu, Y., & Li, X. (2023). Indole metabolism and its role in diabetic macrovascular and microvascular complications. Clinica Chimica Acta, 547, 117457. [Link]

-

Höglund, E., Øverli, Ø., & Winberg, S. (2011). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in endocrinology, 2, 10. [Link]

-

Waclawiková, N., & El-Aidy, B. (2018). Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. [Link]

-

ResearchGate. (n.d.). The three major pathways of tryptophan metabolism. Retrieved from [Link]

-

Slominski, A. T., & Slominski, R. M. (2026). Serotonin, Kynurenine, and Indole Pathways of Tryptophan Metabolism in Humans in Health and Disease. International Journal of Molecular Sciences, 27(3), 1845. [Link]

-

Al-Suwaidan, I. A., & Al-Salahi, R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

-

Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Scilit. (2025, July 17). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

AxisPharm. (2022, October 7). The role of CYP450 in drug metabolism. [Link]

-

R Discovery. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Kim, D. W., et al. (2007). Metabolic Stability of [18F]Fluoroalkylbiphenyls. Bulletin of the Korean Chemical Society, 28(11), 1997-2001. [Link]

-

Brugarolas, P., et al. (2022). Metabolic Stability of the Demyelination PET Tracer [18F]3F4AP and Identification of its Metabolites. bioRxiv. [Link]

-

ResearchGate. (2025, October 17). N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. [Link]

-

Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101. [Link]

-

Nomura Research Group. (2018, March 13). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indole metabolism and its role in diabetic macrovascular and microvascular complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]

- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nuvisan.com [nuvisan.com]

- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 13. Metabolic Stability Assays [merckmillipore.com]

Synthesis of 1-(2,2,2-Trifluoroethyl)indol-4-amine from 4-nitroindole

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the two-step synthesis of 1-(2,2,2-trifluoroethyl)indol-4-amine, a valuable building block in medicinal chemistry, starting from commercially available 4-nitroindole. The protocol details the N-alkylation of 4-nitroindole with a potent trifluoroethylating agent, followed by a robust catalytic hydrogenation for the reduction of the nitro group. The causality behind experimental choices, mechanistic insights, and process optimization are discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Trifluoroethylated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, can dramatically enhance a molecule's pharmacological profile. The trifluoromethyl (CF3) moiety is known to improve metabolic stability, increase lipophilicity, and modulate binding affinity by altering the electronic properties of the parent compound.[3] Consequently, efficient and reliable synthetic routes to novel fluorinated indole derivatives like 1-(2,2,2-trifluoroethyl)indol-4-amine are of high value to the drug discovery process.[4]

This guide outlines a reliable two-step synthetic pathway that is both scalable and employs well-understood chemical transformations, making it accessible for broad application.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages starting from 4-nitroindole:

-

N-Alkylation: Introduction of the 2,2,2-trifluoroethyl group onto the indole nitrogen. This is achieved by deprotonating the indole with a strong base to form the indolate anion, which then acts as a nucleophile.

-

Nitro Group Reduction: Conversion of the 4-nitro functionality into the target 4-amine via catalytic transfer hydrogenation, a clean and efficient method that typically proceeds with high yield.[5][6]

The overall workflow is depicted below.

Figure 1: High-level workflow for the synthesis of the target compound.

Scientific Rationale and Mechanistic Insights

Step 1: Regioselective N-Alkylation

The indole ring possesses two primary nucleophilic sites: the N1-nitrogen and the C3-carbon. Uncontrolled alkylation can lead to a mixture of N1 and C3-alkylated products. To ensure high regioselectivity for the desired N1-alkylation, a strong base is employed to fully deprotonate the indole N-H.

-

Causality of Reagent Choice:

-

Base (Sodium Hydride, NaH): NaH is an inexpensive, non-nucleophilic strong base. It irreversibly deprotonates the indole nitrogen (pKa ≈ 17 in DMSO) to form the sodium indolate salt. This salt renders the nitrogen atom the most potent nucleophilic site, decisively favoring N-alkylation over C3-alkylation.[7]

-

Solvent (Anhydrous DMF): N,N-Dimethylformamide is a polar aprotic solvent that readily dissolves the indole substrate and the resulting indolate salt. Its aprotic nature prevents it from interfering with the strong base and the nucleophilic anion.[7]

-

Alkylating Agent (2,2,2-Trifluoroethyl triflate): 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is a highly powerful electrophile.[8] The triflate group is an exceptionally good leaving group, which significantly accelerates the rate of the SN2 reaction, allowing the alkylation to proceed efficiently even at room temperature.[9]

-

The reaction proceeds via a standard SN2 mechanism where the indolate anion attacks the electrophilic methylene carbon of the trifluoroethyl triflate, displacing the triflate leaving group.

Figure 2: Simplified SN2 mechanism for the N-alkylation step.

Step 2: Catalytic Hydrogenation

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While various methods exist (e.g., using metals like Fe, Zn, or SnCl2 in acid), catalytic hydrogenation is often the method of choice due to its clean reaction profile, high yields, and simple work-up procedures.[10][11]

-

Causality of Reagent Choice:

-

Catalyst (Palladium on Carbon, Pd/C): 10% Pd/C is a highly effective and widely used heterogeneous catalyst for the hydrogenation of nitro groups.[10] The reaction occurs on the surface of the palladium metal.

-

Hydrogen Source (H₂ gas): Molecular hydrogen is the ultimate reducing agent, and its only byproduct is water, making this a green chemical process.

-

Solvent (Ethanol): Ethanol is an excellent solvent for this reaction as it dissolves the nitro-indole substrate and is inert under the reaction conditions.

-

The mechanism involves the adsorption of both the hydrogen gas and the nitro compound onto the palladium surface. The H-H bond is cleaved, and hydrogen atoms are sequentially added across the N-O bonds of the nitro group, likely proceeding through nitroso and hydroxylamine intermediates, before the final amine is formed and desorbed from the catalyst surface.[6][12]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. 2,2,2-Trifluoroethyl triflate is corrosive and a powerful alkylating agent.

Protocol 1: Synthesis of 1-(2,2,2-Trifluoroethyl)-4-nitroindole

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 4-nitroindole (1.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Under a positive flow of nitrogen, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes.

-

Expert Insight: The portion-wise addition of NaH is crucial to control the vigorous evolution of hydrogen gas.

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become dark and homogeneous, indicating the formation of the sodium indolate.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add 2,2,2-trifluoroethyl triflate (1.1 eq.) dropwise via syringe over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-water. A precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(2,2,2-trifluoroethyl)-4-nitroindole as a solid.

Protocol 2: Synthesis of 1-(2,2,2-Trifluoroethyl)indol-4-amine

-

Preparation: In a heavy-walled hydrogenation flask, dissolve 1-(2,2,2-trifluoroethyl)-4-nitroindole (1.0 eq.) in ethanol (approx. 0.1 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight).

-

Expert Insight: The catalyst should be handled carefully as it can be pyrophoric, especially after use. Adding it under an inert atmosphere is good practice.

-

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon filled with H₂ is sufficient for small-scale reactions). For larger scales, a Parr hydrogenation apparatus should be used.

-

Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 4-8 hours. Monitor by TLC for the disappearance of the starting material.

-

Filtration: Upon completion, carefully vent the hydrogen atmosphere and replace it with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Trustworthiness Note: It is critical to filter through Celite to remove all traces of the palladium catalyst, which can be toxic and interfere with subsequent reactions. Wash the Celite pad thoroughly with ethanol or ethyl acetate to ensure complete recovery of the product.

-

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1-(2,2,2-trifluoroethyl)indol-4-amine is often of high purity. If necessary, it can be further purified by recrystallization or a short plug of silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Step 1: N-Alkylation | Step 2: Nitro Reduction |

| Starting Material | 4-Nitroindole | 1-(2,2,2-Trifluoroethyl)-4-nitroindole |

| Molecular Weight ( g/mol ) | 162.15 | 244.17 |

| Key Reagents | NaH (1.2 eq.), 2,2,2-Trifluoroethyl triflate (1.1 eq.) | 10% Pd/C (5-10 mol %), H₂ (excess) |

| Solvent | Anhydrous DMF | Ethanol |

| Typical Reaction Time | 3-5 hours | 4-8 hours |

| Product | 1-(2,2,2-Trifluoroethyl)-4-nitroindole | 1-(2,2,2-Trifluoroethyl)indol-4-amine |

| Molecular Weight ( g/mol ) | 244.17 | 214.19 |

| Expected Yield | 80-90% | >95% |

| Purification Method | Column Chromatography | Filtration / Recrystallization |

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

- Chung, T. F., Wu, Y. M., & Cheng, C. H. (2004). Reduction of aromatic nitro compounds by ethylenediamine. A new selective reagent for the synthesis of symmetric azo compounds. The Journal of Organic Chemistry, 69(19), 6496–6500.

- Hashemi, M. M., & Akhbari, M. (2006). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Journal of the Chinese Chemical Society, 53(4), 955-958.

- Han, M. S., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919.

- Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org.

- Balaraman, K., & Gunanathan, C. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 4, 6342.

- Wang, R., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6529.

-

MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

- Bergman, J., Sand, P., & Tilstam, U. (1983). 4-nitroindole. Organic Syntheses, 61, 114.

-

ResearchGate. (n.d.). Synthetic routes to bioactive indole compounds. Retrieved from [Link]

-

ResearchGate. (2016). Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

- Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds.

- Balaraman, E., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2619–2624.

-

MDPI. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]

-

Semantic Scholar. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]

- Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

-

Hilaris Publishing. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. Retrieved from [Link]

-

SpectraBase. (n.d.). BIS-(2,2,2-TRIFLUOROETHYL)-AMINE. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Retrieved from [Link]

-

The Pharma Innovation. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 2-Substituted Indoles from 2-Aminobenzyl Phosphonium Salts. A Formal Total Synthesis of Arcyriacyanin A. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 6. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

Application Note: A Robust and Scalable Synthesis of 1-(2,2,2-Trifluoroethyl)indol-4-amine

Introduction

1-(2,2,2-Trifluoroethyl)indol-4-amine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoroethyl group at the N1 position of the indole scaffold can substantially modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-amino substituent provides a crucial handle for further functionalization, making this molecule a valuable intermediate for the synthesis of diverse chemical libraries and active pharmaceutical ingredients (APIs).

This technical guide presents a comprehensive and field-proven three-stage synthetic pathway for 1-(2,2,2-Trifluoroethyl)indol-4-amine. The strategy is designed for efficiency, scalability, and high yield, commencing from readily available starting materials. We provide detailed, step-by-step protocols, explain the causal logic behind experimental choices, and offer insights into the key mechanistic steps to ensure reliable and reproducible outcomes.

Overall Synthetic Strategy

The synthesis is strategically designed in three distinct stages to circumvent challenges associated with competing side reactions and to ensure high purity of the final product. The pathway avoids the need for protecting group chemistry on the final amine by introducing the trifluoroethyl group prior to the sensitive nitro-to-amine reduction.

-

Part A: Indole Core Formation. Construction of the 4-nitroindole scaffold via the Leimgruber-Batcho indole synthesis, a reliable and high-yielding method for preparing 2,3-unsubstituted indoles.[1][2]

-

Part B: N-Trifluoroethylation. Selective alkylation of the indole nitrogen with a powerful trifluoroethylating agent. This step is critical for introducing the key fluoroalkyl moiety.

-

Part C: Nitro Group Reduction. Conversion of the 4-nitro intermediate to the target 4-amino functionality via catalytic hydrogenation, a clean and efficient final step.[3]

The complete workflow is visualized below.

Caption: Deprotonation of indole nitrogen favors selective N-alkylation.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add 4-nitroindole (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30-45 minutes until gas evolution ceases.

-

Add 2,2,2-trifluoroethyl triflate (1.3 eq) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-(2,2,2-trifluoroethyl)-4-nitroindole.

-

Part C: Reduction of 1-(2,2,2-Trifluoroethyl)-4-nitroindole

-

Rationale: Catalytic hydrogenation is a clean, high-yielding, and widely used method for the reduction of aromatic nitro groups to amines. [3]Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out in a protic solvent like ethanol under a hydrogen atmosphere. [4]

-

Procedure:

-

In a flask suitable for hydrogenation (e.g., a Parr shaker bottle or a thick-walled round-bottom flask), dissolve 1-(2,2,2-trifluoroethyl)-4-nitroindole (1.0 eq) in ethanol.

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (a balloon can be used for small scale, while a Parr apparatus is recommended for larger scales).

-

Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol or methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel to afford pure 1-(2,2,2-trifluoroethyl)indol-4-amine.

-

| Parameter | Part B: N-Trifluoroethylation | Part C: Nitro Reduction |

| Key Reagents | 4-Nitroindole, NaH, CF₃CH₂OTf | 1-(CF₃CH₂)-4-nitroindole, H₂, 10% Pd/C |

| Solvent(s) | Anhydrous DMF | Ethanol |

| Temperature | 0°C to room temperature | Room temperature |

| Time | 12-16 hours | 2-6 hours |

| Expected Yield | High (typically >80%) | High (typically >90%) |

Table 2: Summary of reaction conditions for Parts B and C.

Conclusion

This application note details a robust and efficient three-stage synthesis of 1-(2,2,2-trifluoroethyl)indol-4-amine. The strategic sequencing of a Leimgruber-Batcho indole synthesis, followed by a selective N-trifluoroethylation and a final catalytic hydrogenation, provides a reliable pathway to this valuable fluorinated building block. The protocols described herein are based on well-established and high-yielding transformations, ensuring reproducibility and scalability for applications in drug discovery and development.

References

-

Bergman, J., & Sand, P. (1990). 4-NITROINDOLE. Organic Syntheses, 68, 185. doi:10.15227/orgsyn.068.0185. [Link]

-

Leimgruber–Batcho indole synthesis. In Wikipedia. [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Chen, J., Zhikai, Z., Liu, S., Yang, C., & Xia, C. (2014). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. Tetrahedron Letters, 55(30), 4149-4151.

- Mąkosza, M., & Paszewski, M. (2009). Synthesis of 4- and 6-Substituted Nitroindoles. Synthesis, 2009(13), 2159-2164.

-

Organic Syntheses Procedure. m-NITRODIMETHYLANILINE. [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

- Balaraman, K., & Gunanathan, C. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic & Biomolecular Chemistry, 9(19), 6548-6552.

- Li, H., & Ji, X. (2024).

-

Carbon, R. (n.d.). Synthesis of p-nitroaniline. Magritek. [Link]

- Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.

- Littell, R., & Allen, G. R. (1975). Reduction of indole compounds to indoline compounds.

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Miller, A. F. (2022). Method of reducing aromatic nitro compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. [Link]

- Li, J., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6296.

- Johnström, P., & Stone-Elander, S. (1995). The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547.

- Wakamatsu, K., et al. (2014). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. International Journal of Molecular Sciences, 15(6), 10382-10393.

Sources

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 1-(2,2,2-Trifluoroethyl)indol-4-amine

A Strategic Guide to the Buchwald-Hartwig Amination for the Synthesis of Novel Indole Scaffolds

Introduction: The Power of C-N Bonds in Modern Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing an indispensable tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized drug discovery and materials science by enabling the construction of arylamines, a motif prevalent in countless pharmaceuticals, agrochemicals, and functional organic materials.[3][4] Traditional methods for forging these bonds often suffered from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The advent of the Buchwald-Hartwig reaction offered a mild, general, and highly efficient alternative, dramatically expanding the synthetic toolkit available to chemists.[1][5]

The indole core is a quintessential "privileged scaffold" in medicinal chemistry, appearing in a vast number of natural products and clinically approved drugs.[6][7] Its unique electronic properties and ability to participate in key biological interactions make it a highly sought-after structural unit. The functionalization of the indole nucleus is therefore a critical endeavor in the development of new therapeutic agents.

This application note provides a comprehensive guide to the Buchwald-Hartwig coupling of a specialized building block: 1-(2,2,2-Trifluoroethyl)indol-4-amine . The introduction of the N-trifluoroethyl group is a strategic modification intended to enhance metabolic stability and modulate the pharmacokinetic profile of resulting molecules, a common tactic in modern drug design. We will explore the mechanistic underpinnings of the reaction, provide a systematic approach to protocol optimization, detail a robust experimental procedure, and offer a guide for troubleshooting common issues.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated palladium-based catalytic cycle. A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally understood to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][8]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This irreversible step forms a Pd(II) intermediate. The choice of ligand is critical here, as bulky, electron-rich phosphine ligands promote this step, especially for less reactive aryl chlorides.[3][4]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, displacing a ligand. A stoichiometric amount of base then deprotonates the coordinated amine, forming a palladium-amido complex.[2][5] The pKa of the amine and the strength of the base are crucial parameters for the efficiency of this step.

-

Reductive Elimination: This is the final, product-forming step. The newly formed C-N bond is created as the arylamine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

Protocol Development and Optimization

The successful coupling of 1-(2,2,2-Trifluoroethyl)indol-4-amine requires careful consideration of its specific electronic and steric properties. As a substituted indole, it is an electron-rich heterocycle. The 4-amino group is a potent nucleophile, but the indole nitrogen itself can potentially coordinate to the palladium center, leading to catalyst inhibition, a known issue with nitrogen-containing heterocycles.[9][10] Therefore, a systematic optimization of reaction parameters is crucial for achieving high yields.

A model reaction using 4-bromotoluene as the coupling partner is proposed for this optimization study.

Catalyst and Ligand Screening

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig reaction. Modern biaryl phosphine ligands, developed extensively by the Buchwald group, are designed to be both sterically bulky and electron-rich.[4][11] This combination facilitates the key oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst dimers. For electron-rich and potentially coordinating amines, bulky ligands are often required to achieve high catalytic turnover.

Table 1: Catalyst and Ligand Screening Results (Hypothetical Data)

| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.0) | BINAP (2.5) | 35 |

| 2 | Pd(OAc)₂ (2.0) | P(t-Bu)₃ (4.0) | 68 |

| 3 | Pd₂(dba)₃ (1.0) | JohnPhos (2.5) | 75 |

| 4 | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | 88 |

| 5 | Pd₂(dba)₃ (1.0) | BrettPhos (2.5) | 95 |

| 6 | BrettPhos-Pd-G3 (2.0) | - | 94 |

Reaction Conditions: 1-(2,2,2-Trifluoroethyl)indol-4-amine (1.2 equiv), 4-bromotoluene (1.0 equiv), NaOtBu (1.4 equiv), Toluene (0.1 M), 100 °C, 12 h.

Analysis & Rationale: The data indicates that while older generation ligands like BINAP show some activity, the more sterically demanding and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) provide superior results.[1][11] BrettPhos, which is specifically designed to accelerate reductive elimination, gives the highest yield in this model system.[11] The use of a well-defined pre-catalyst like BrettPhos-Pd-G3 also provides excellent and reproducible results, often preferred for consistency.[9]

Base and Solvent Screening

The base facilitates the crucial deprotonation of the amine-palladium complex, and its strength and solubility can significantly impact the reaction rate and yield.[10] The solvent must dissolve all components while being relatively non-coordinating to the palladium center.

Table 2: Base and Solvent Screening (Hypothetical Data)

| Entry | Base (equiv) | Solvent | Yield (%) |

| 1 | K₂CO₃ (2.0) | Toluene | 25 |

| 2 | K₃PO₄ (2.0) | Toluene | 65 |

| 3 | Cs₂CO₃ (2.0) | Toluene | 58 |

| 4 | NaOtBu (1.4) | Toluene | 95 |

| 5 | LiHMDS (1.4) | Toluene | 92 |

| 6 | NaOtBu (1.4) | Dioxane | 93 |

| 7 | NaOtBu (1.4) | THF | 78 |

Reaction Conditions: 1-(2,2,2-Trifluoroethyl)indol-4-amine (1.2 equiv), 4-bromotoluene (1.0 equiv), Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.5 mol%), 100 °C, 12 h.

Analysis & Rationale: Weaker inorganic bases like K₂CO₃ are largely ineffective, indicating that a strong, non-nucleophilic base is required for efficient deprotonation of the indoleamine.[12] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) both provide excellent yields. NaOtBu is often preferred due to its lower cost and ease of handling. Among the solvents, toluene and dioxane are superior choices, as expected for this chemistry.[10] Toluene is selected for the final protocol.

Optimized Experimental Protocol

This protocol is based on the optimization studies for the coupling of 1-(2,2,2-Trifluoroethyl)indol-4-amine with a generic aryl bromide.

Materials and Equipment:

-

Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Nitrogen or Argon gas line with a manifold

-

Syringes and needles for liquid transfer

-

Standard laboratory glassware

-

1-(2,2,2-Trifluoroethyl)indol-4-amine (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%)

-

BrettPhos (2.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Ethyl acetate, brine, anhydrous sodium sulfate (for workup)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to the reaction vessel. If a glovebox is unavailable, charge the flask with the solids, seal it with a septum, and purge thoroughly with an inert gas for 10-15 minutes.[9]

-

Reagent Addition: Add the aryl bromide and 1-(2,2,2-Trifluoroethyl)indol-4-amine to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

-

Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[13] Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. Below are common issues and potential solutions.

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst due to oxygen/moisture exposure.[9][10]2. Poor quality reagents (amine, halide, base).3. Catalyst poisoning by the indole nitrogen.[10] | 1. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use freshly degassed, anhydrous solvents.2. Purify starting materials. Use fresh, high-purity base.3. Increase ligand-to-palladium ratio (e.g., L:Pd of 3:1). Switch to a more sterically hindered ligand like tBuXPhos. |

| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition due to high temperature or impurities.[10]2. Ligand degradation. | 1. Lower the reaction temperature (e.g., to 90 °C) and increase the reaction time. Ensure high-purity reagents are used.2. Use a more robust pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). |

| Hydrodehalogenation of Aryl Halide | 1. Presence of water or other protic impurities.2. β-hydride elimination side reaction (less common with arylamines). | 1. Use rigorously dried solvents and reagents.[9]2. Ensure the base is sufficiently strong and non-nucleophilic. |

| Reaction Stalls | 1. Catalyst has deactivated over time.2. Insolubility of reagents or base. | 1. Add a second portion of catalyst and ligand to the reaction mixture.2. Ensure vigorous stirring. If solubility is a major issue, consider switching to dioxane, which has better solvating properties for some salts.[10] |

Conclusion